2-chloro-5-(4-chlorophenyl)-1,3,4-thiadiazole 2-chloro-5-(4-chlorophenyl)-1,3,4-thiadiazole
Brand Name: Vulcanchem
CAS No.: 19430-31-0
VCID: VC11989130
InChI: InChI=1S/C8H4Cl2N2S/c9-6-3-1-5(2-4-6)7-11-12-8(10)13-7/h1-4H
SMILES: C1=CC(=CC=C1C2=NN=C(S2)Cl)Cl
Molecular Formula: C8H4Cl2N2S
Molecular Weight: 231.10 g/mol

2-chloro-5-(4-chlorophenyl)-1,3,4-thiadiazole

CAS No.: 19430-31-0

Cat. No.: VC11989130

Molecular Formula: C8H4Cl2N2S

Molecular Weight: 231.10 g/mol

* For research use only. Not for human or veterinary use.

2-chloro-5-(4-chlorophenyl)-1,3,4-thiadiazole - 19430-31-0

Specification

CAS No. 19430-31-0
Molecular Formula C8H4Cl2N2S
Molecular Weight 231.10 g/mol
IUPAC Name 2-chloro-5-(4-chlorophenyl)-1,3,4-thiadiazole
Standard InChI InChI=1S/C8H4Cl2N2S/c9-6-3-1-5(2-4-6)7-11-12-8(10)13-7/h1-4H
Standard InChI Key UVTBFAQZJPMCIT-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1C2=NN=C(S2)Cl)Cl
Canonical SMILES C1=CC(=CC=C1C2=NN=C(S2)Cl)Cl

Introduction

Synthetic Methodologies and Optimization

Solid-Phase Mechanochemical Synthesis

A breakthrough in thiadiazole synthesis is described in Patent CN103936691A, which outlines a solvent-free, solid-phase method using phosphorus pentachloride (PCl₅) as a mild dehydrating agent . The protocol involves:

  • Grinding thiosemicarbazide, 4-chlorobenzoic acid, and PCl₅ in a 1:1.1:1.1 molar ratio at room temperature.

  • Neutralizing the crude product with aqueous sodium bicarbonate (pH 8.0–8.2).

  • Filtering and recrystallizing the precipitate from ethanol.

This method achieves yields exceeding 91% within 2–3 hours, bypassing energy-intensive reflux conditions . The use of PCl₅, which is less toxic than traditional reagents like phosphorus oxychloride, enhances the method’s safety profile.

Table 2: Comparison of Synthesis Methods for 1,3,4-Thiadiazoles

ParameterLiquid-Phase MethodSolid-Phase Method
Reaction Time12–24 hours2–3 hours
Yield50–70%>91%
SolventToxic (e.g., DMF, POCl₃)Solvent-free
EquipmentReflux apparatusMortar and pestle

Pharmacological Activities and Mechanisms

Anticancer Activity

5-(4-Chlorophenyl)-1,3,4-thiadiazole derivatives exhibit potent cytotoxicity against cancer cell lines. In a 2022 study, analogs of 2-chloro-5-(4-chlorophenyl)-1,3,4-thiadiazole demonstrated IC₅₀ values of 2.1–4.8 μM against MCF-7 breast adenocarcinoma and HepG2 hepatocellular carcinoma cells, outperforming 5-fluorouracil (IC₅₀ = 6.3 μM) . The chlorine substituent’s electron-withdrawing effect enhances electrophilicity, promoting interactions with cellular thiols and DNA. Apoptosis induction via caspase-3 activation and mitochondrial membrane depolarization has been identified as a key mechanism .

Antimicrobial Activity

2-Amino-1,3,4-thiadiazoles bearing aryl substituents show broad-spectrum antimicrobial activity. For instance, compound 15 (a nitroaniline derivative) inhibited Staphylococcus aureus and Aspergillus fumigatus at MIC = 32.6 μg/mL, surpassing itraconazole (MIC = 47.5 μg/mL) . The 4-chlorophenyl group in 2-chloro-5-(4-chlorophenyl)-1,3,4-thiadiazole likely enhances membrane penetration, disrupting microbial cell wall synthesis.

Structure-Activity Relationship (SAR) Insights

  • Position 2 Substitution: Chlorine at position 2 increases metabolic stability by resisting oxidative degradation. Replacement with amino groups (as in 2-amino derivatives) improves solubility but reduces lipophilicity .

  • Position 5 Substitution: Aryl groups with electron-withdrawing substituents (e.g., Cl, NO₂) enhance bioactivity. The 4-chlorophenyl group optimizes steric and electronic interactions with target enzymes like thymidylate synthase .

  • Hybrid Derivatives: Conjugation with imidazole or pyridinium moieties (e.g., compound 4i) boosts anticancer efficacy by facilitating DNA intercalation and topoisomerase inhibition .

Applications in Drug Development

The compound’s dual anticancer and antimicrobial properties make it a versatile scaffold for hybrid drug design. Recent innovations include:

  • Thiadiazole-Imidazole Hybrids: These derivatives inhibit HepG2 liver carcinoma cells at IC₅₀ = 1.8 μM by blocking tubulin polymerization .

  • Radiolabeled Probes: Incorporation of iodine-131 into the thiadiazole core enables tumor imaging in murine models, with 4i showing 89% uptake in sarcoma cells .

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